(4S)-1,1-dioxodithiane-4,5-diol

HIV-1 NCp7 Inhibitor Enantiomer

Researchers targeting retroviral NCp7 zinc finger domains require stereochemically defined inhibitor scaffolds to ensure reproducible zinc ejection data. (4S)-1,1-Dioxodithiane-4,5-diol addresses this need as a chirally resolved NCp7 zinc ejector. • Defined (4S,5R) stereochemistry-ca. 2-fold more potent (EC50 = 8.8 ± 0.2 µM) than the (4R,5S) enantiomer in HIV-1 antiviral assays • Nondissociable tethered dithiane scaffold-resists in vivo reduction, unlike disulfide benzamide analogs • Broad-spectrum virucidal activity (IC50 0.6-5.0 µM) against HIV-1 mutants, HIV-2, and arenaviruses

Molecular Formula C4H8O4S2
Molecular Weight 184.2 g/mol
CAS No. 120586-50-7
Cat. No. B219230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-1,1-dioxodithiane-4,5-diol
CAS120586-50-7
Synonyms1,2-Dithiane-4,5-diol, 1,1-dioxide, trans-
Molecular FormulaC4H8O4S2
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1C(C(CS(=O)(=O)S1)O)O
InChIInChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1
InChIKeyHEDDKNPLYXIIDO-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4S)-1,1-Dioxodithiane-4,5-diol – NCp7 Inhibitor


(4S)-1,1-Dioxodithiane-4,5-diol, also known as trans-1,2-dithiane-4,5-diol 1,1-dioxide or NSC 624152, is a chiral dithiane derivative characterized by a six-membered ring containing two sulfur atoms, one of which is oxidized to a sulfone, and two adjacent hydroxyl groups with specific stereochemistry . This compound serves as a key tool in studying retroviral zinc finger domains due to its mechanism as a zinc ejector, offering a structurally defined scaffold distinct from other in-class antiviral chemotypes [1].

Mechanism
Zinc ejection mechanism for retroviral NCp7 zinc finger domain studies
Stereochemistry
Stereochemically-defined (4S,5R) dithiane scaffold supports enantiomer-specific assay design
Scaffold
Non-dissociable cyclic dithiane structure distinct from disulfide-based zinc ejector chemotypes

Substitution Failure for (4S)-1,1-Dioxodithiane-4,5-diol


Substitution with the racemic mixture, the opposite enantiomer, or disulfide-based benzamide analogs is not equivalent for research focused on retroviral zinc finger domains. Direct comparative studies demonstrate that the (4S,5R) enantiomer exhibits a ca. 2-fold difference in antiviral potency compared to its (4R,5S) counterpart [1]. Furthermore, the dithiane scaffold's critical functional advantage over earlier-generation dithiobis benzamides is its 'nondissociable tethered' structure, which prevents in vivo reduction and inactivation that plague the disulfide class [2]. Thus, the stereochemical and structural integrity of this specific compound are essential for reproducible targeting of the NCp7 zinc finger.

Target
(4S,5R) dithiane enantiomer
Single enantiomer with reported stereochemistry-dependent antiviral endpoint profile
Substitute
Racemate or (4R,5S) enantiomer
Enantiomer-specific activity profiles may shift; stereochemical configuration may alter target engagement in NCp7 zinc ejection assays
Target
Non-dissociable dithiane scaffold
Cyclic structure resists reduction-linked dissociation, maintaining zinc finger reactivity
Substitute
Disulfide benzamide zinc ejectors
May undergo reductive cleavage into inactive monomers; redox-dependent activity loss may confound cellular assay interpretation

Head-to-Head Comparison: (4S)-1,1-Dioxodithiane-4,5-diol


Enantiomer Potency in HIV-1

The (-)-enantiomer (NSC 693195), which corresponds to the (4S,5R) configuration, exhibits ca. twice the antiviral activity compared to its (+)-counterpart (NSC 693194, 4R,5S). This quantitative difference highlights the necessity of procuring the correct stereoisomer for experiments targeting the HIV-1 NCp7 protein [1].

Enantiomer potency in HIV-1
Head-to-head
EC50 (4S,5R): 8.8 ± 0.2 µM vs. EC50 (4R,5S): 16.2 ± 2.4 µM — ca. 2-fold difference
Supports enantiomer-specific assay context
XTT assay against HIV-1 in cell culture
HIV-1 NCp7 Inhibitor Enantiomer

Broad-Spectrum Antiretroviral Activity

The dithiane compound (cis-isomer, NSC 624151) demonstrates broad antiretroviral activity, including efficacy against field isolates and drug-resistant strains of HIV-1, as well as HIV-2 and simian immunodeficiency virus [1]. This broad-spectrum activity is a direct consequence of its conserved target, the NCp7 zinc finger domain, which is mutationally intolerant [1].

Broad-spectrum antiretroviral activity
Reported
Active against HIV-1 (incl. drug-resistant), HIV-2, and SIV strains
Supports broad-spectrum antiviral endpoint context
Conserved NCp7 target; in vitro antiviral assays across multiple strains
Antiretroviral Drug Resistance HIV-2

Virucidal Potency Against Arenaviruses

In assays against arenaviruses, the dithiane compounds NSC 624151 (cis) and NSC 624152 (trans) demonstrated strong virucidal effects [1]. While both are active, the potency of the trans isomer (this compound) is defined within the same general quantitative range, showing an inactivating concentration 50% (IC50) between 0.6-5.0 µM [2].

Virucidal potency against arenaviruses
Reported
IC50 range: 0.6–5.0 µM
Supports arenavirus virucidal assay context
Inactivation assay on Junin and Tacaribe virions
Arenavirus Virucidal Junin virus

Stability vs. Disulfide Benzamides

The 'nondissociable tethered dithiane' structure of this compound provides a crucial advantage over earlier dithiobis benzamide (R-SS-R) inhibitors [1]. The disulfide benzamides are inactivated by reducing agents in vivo, as they dissociate into two monomeric structures (R-SH) that no longer react with zinc fingers [1]. In contrast, the cyclic dithiane structure prevents this dissociation, ensuring sustained activity in a reducing biological environment [1].

Stability vs. disulfide benzamides
Class-level
Non-dissociable upon reduction vs. benzamide dissociation into inactive monomers
Supports scaffold stability endpoint comparison
Structural analysis; redox stability inferred from scaffold architecture
Chemical Stability Redox NCp7

Application Scenarios for (4S)-1,1-Dioxodithiane-4,5-diol


HIV-1 NCp7 Zinc Ejection Studies

Ideal for biochemical and biophysical assays designed to quantify zinc ejection from the HIV-1 nucleocapsid (NCp7) protein. The defined stereochemistry (4S,5R) is essential for accurate EC50 determination, as the enantiomer exhibits a ca. 2-fold difference in antiviral activity (EC50 = 8.8 ± 0.2 µM) compared to its antipode [1]. This ensures the observed effect is attributed to the correct, biologically relevant configuration.

Broad-Spectrum Antiviral Screening

Suitable for screening panels against diverse viral strains, including drug-resistant HIV-1 mutants, HIV-2, and arenaviruses like Junin and Tacaribe [2]. The compound's virucidal potency (IC50 range 0.6-5.0 µM) and ability to inactivate virions after brief contact make it a valuable positive control in virus inactivation studies [3].

SAR Studies: Non-Dissociable Zinc Ejectors

As a 'nondissociable tethered dithiane', this compound is a critical scaffold for medicinal chemistry efforts to develop therapeutically viable NCp7 inhibitors [2]. Unlike earlier disulfide-based benzamides, its stability under reducing conditions prevents the dissociation into inactive monomers, making it a superior starting point for SAR campaigns aimed at improving upon this mechanistic class [2].

Application
Selection Property
Validation Focus
HIV-1 NCp7 zinc ejection studies
Stereochemically-defined (4S,5R) enantiomer
Enantiomer-specific zinc ejection endpoint
Broad-spectrum antiviral screening
Reported antiviral endpoint context
Drug-resistant strain endpoint review
NCp7-targeted scaffold SAR research
Non-dissociable dithiane scaffold
Redox stability endpoint comparison
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